molecular formula C19H38O B1670770 Disparlure CAS No. 29804-22-6

Disparlure

Cat. No.: B1670770
CAS No.: 29804-22-6
M. Wt: 282.5 g/mol
InChI Key: HFOFYNMWYRXIBP-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disparlure: is a chemical compound with the formula C₁₉H₃₈OThis compound plays a crucial role in attracting male moths to female moths for mating purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-7,8-epoxy-2-methyloctadecane can be achieved through various methods. One common approach involves the reaction of isoheptyl bromide with an organometallic compound of dodecine-(1) in the presence of an anhydrous polar organic diluent at a temperature range of 20°C to 150°C. This reaction produces 2-methyloctadecine-(7), which is then hydrogenated to yield cis-7,8-epoxy-2-methyloctadecane .

Industrial Production Methods: Industrial production of cis-7,8-epoxy-2-methyloctadecane often employs asymmetric epoxidation techniques. This method involves constructing an epoxide ring from diols, followed by filtrations and chromatography. The process is efficient and can produce yields over 70% using a six-step procedure .

Chemical Reactions Analysis

Types of Reactions: Disparlure undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the epoxide ring into diols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are employed.

Major Products Formed:

    Oxidation: Alcohols and ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disparlure has diverse applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Disparlure can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific role as a sex pheromone in moths, making it a valuable tool in pest control and ecological studies.

Properties

CAS No.

29804-22-6

Molecular Formula

C19H38O

Molecular Weight

282.5 g/mol

IUPAC Name

(2R,3S)-2-decyl-3-(5-methylhexyl)oxirane

InChI

InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m1/s1

InChI Key

HFOFYNMWYRXIBP-MOPGFXCFSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H]1[C@@H](O1)CCCCC(C)C

SMILES

CCCCCCCCCCC1C(O1)CCCCC(C)C

Canonical SMILES

CCCCCCCCCCC1C(O1)CCCCC(C)C

Appearance

Solid powder

54910-52-0
29804-22-6
57457-72-4

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Disparlure;  AI3-34886;  AI3 34886;  AI334886

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disparlure
Reactant of Route 2
Disparlure
Reactant of Route 3
Disparlure
Reactant of Route 4
Reactant of Route 4
Disparlure
Reactant of Route 5
Disparlure
Reactant of Route 6
Reactant of Route 6
Disparlure

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.